molecular formula C11H12ClNO3 B095099 N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide CAS No. 16539-51-8

N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide

Cat. No. B095099
CAS RN: 16539-51-8
M. Wt: 241.67 g/mol
InChI Key: DEUYYSQQVMVIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide is a chemical compound that belongs to the class of aryl-3-oxobutanamides. These compounds are characterized by the presence of an aryl group attached to a 3-oxobutanamide moiety. The specific structure of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide suggests that it would have a chloro and methoxy substituent on the aromatic ring, which could influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related N-aryl-3-oxobutanamides typically involves multi-component reactions, as seen in the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides . These reactions often use N-aryl-3-oxobutanamides as starting materials, which react with other reagents like salicylaldehyde and urea in the presence of a catalyst such as NaHSO4. Although the specific synthesis route for N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide has been characterized using techniques such as X-ray crystallography, IR-NMR spectroscopy, and quantum chemical computational methods . These studies provide detailed information on the molecular geometry, conformational flexibility, and crystal packing, which are essential for understanding the behavior of these compounds in different environments.

Chemical Reactions Analysis

The chemical reactivity of N-aryl-3-oxobutanamides can be influenced by the presence of substituents on the aromatic ring. For instance, the intramolecular charge transfer interactions and the involvement of specific atoms in crystal packing interactions have been studied . Additionally, the formation of intermolecular hydrogen bonds in the solid state, which can be disrupted in solution, is a notable feature of these compounds . These interactions are crucial for the stability and reactivity of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide can be inferred from related compounds. For example, the molecular electrostatic potential distribution, non-linear optical properties, and frontier molecular orbitals have been calculated for similar molecules . These properties are indicative of how the compound might interact with other molecules and its potential applications in various fields, such as materials science or pharmaceuticals.

Scientific Research Applications

  • (4-Chloro-2-methoxyphenoxy)acetic acid : This compound is available in powder form with a linear formula of C9H9O4Cl1 . Again, the specific applications and experimental procedures were not detailed in the source.

  • Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester : This compound has a CAS Registry Number of 2436-73-9 . The specific applications and experimental procedures were not detailed in the source.

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and side effects. The specific safety and hazards information for “N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide” is not available in the searched resources .

Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, the specific future directions for “N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide” are not available in the searched resources .

properties

IUPAC Name

N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7(14)5-11(15)13-9-4-3-8(12)6-10(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUYYSQQVMVIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.